![molecular formula C16H22N2O2 B4713159 1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4713159.png)
1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BML-210, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BML-210 belongs to a class of compounds known as pyrrolidine carboxamides, which have been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-kB activation, this compound reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the expression of inflammatory genes and increase the expression of anti-inflammatory genes. It also reduces the production of reactive oxygen species, which are known to contribute to inflammation and cancer. In addition, this compound has been shown to reduce the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for NF-kB inhibition. Unlike other compounds that inhibit NF-kB, this compound does not affect other signaling pathways. This makes it a valuable tool for studying the role of NF-kB in various biological processes.
However, one of the limitations of this compound is its poor solubility in water. This can make it difficult to administer in animal studies and can limit its bioavailability.
Future Directions
There are several future directions for 1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One potential area of research is the development of more soluble analogs of this compound that can be administered more easily in animal studies. Another area of research is the investigation of the potential of this compound as a treatment for cancer. Further studies are needed to determine the optimal dose and administration route for this compound in various disease models.
Scientific Research Applications
1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been shown to possess analgesic properties. It has been demonstrated to reduce pain in animal models of neuropathic pain and inflammatory pain. This makes it a potential candidate for the treatment of chronic pain conditions.
Furthermore, this compound has also been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
1-butyl-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-9-18-11-13(10-15(18)19)16(20)17-14-7-5-12(2)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABUZQFZGGHPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.